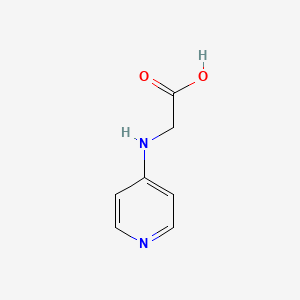

2-(Pyridin-4-ylamino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyridin-4-ylamino)acetic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of pyridine, a basic heterocyclic organic compound, and features an amino group attached to the fourth position of the pyridine ring, with an acetic acid moiety linked to the amino group. This compound is known for its versatility in synthetic chemistry and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-ylamino)acetic acid typically involves the reaction of 4-aminopyridine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyridin-4-ylamino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of diverse derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-4-ylamino)acetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation .

Vergleich Mit ähnlichen Verbindungen

- 2-(Pyridin-3-ylamino)acetic acid

- 2-(Pyridin-2-ylamino)acetic acid

- 2-(Pyridin-4-yl)acetic acid

Comparison: Compared to its analogs, 2-(Pyridin-4-ylamino)acetic acid is unique due to the position of the amino group on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets.

Biologische Aktivität

2-(Pyridin-4-ylamino)acetic acid, a compound characterized by its pyridine and amino functionalities, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an amino group and an acetic acid moiety, contributing to its solubility and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and proliferation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for cancer therapy .

- Receptor Modulation : It has been suggested that this compound may modulate receptors involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

- Metabolic Pathway Interaction : The compound influences various metabolic pathways, affecting the production and utilization of key metabolites, which is essential for maintaining cellular energy balance.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression through CDK inhibition .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers associated with conditions such as rheumatoid arthritis. This effect is likely mediated through the modulation of pro-inflammatory cytokines .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This broad-spectrum activity suggests potential applications in treating infectious diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic development:

| Parameter | Value |

|---|---|

| Solubility | High in polar solvents |

| Bioavailability | Moderate |

| Metabolism | Primarily hepatic |

| Half-life | Approximately 3 hours |

The compound's high solubility enhances its absorption, while moderate bioavailability indicates potential challenges in achieving effective plasma concentrations for therapeutic efficacy.

Case Studies

- In Vivo Studies on Cancer Models : In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells .

- Anti-inflammatory Effects in Arthritis Models : Another study assessed the impact of this compound on arthritis-induced rats. Treatment led to decreased swelling and pain scores, alongside reduced levels of inflammatory cytokines in serum samples .

Eigenschaften

IUPAC Name |

2-(pyridin-4-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQSSRNYNMKRHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328773 |

Source

|

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50823-41-1 |

Source

|

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.